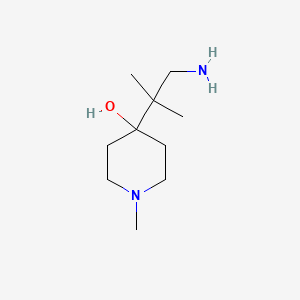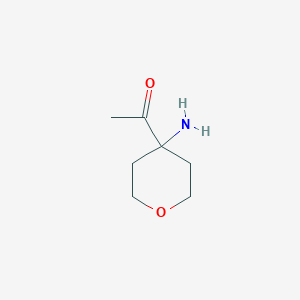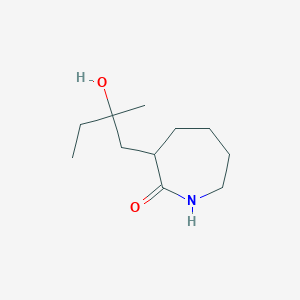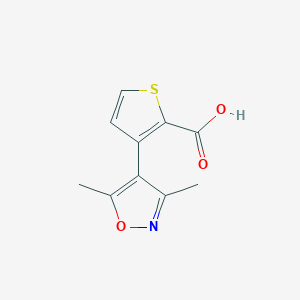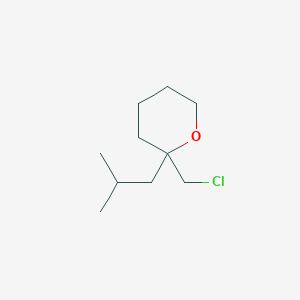
2-(Chloromethyl)-2-(2-methylpropyl)oxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Chloromethyl)-2-(2-methylpropyl)oxane: is an organic compound that belongs to the class of oxanes, which are six-membered cyclic ethers This compound is characterized by the presence of a chloromethyl group and a 2-methylpropyl group attached to the oxane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-2-(2-methylpropyl)oxane can be achieved through several methods. One common approach involves the reaction of 2-methylpropyl alcohol with epichlorohydrin in the presence of a strong base such as sodium hydroxide. The reaction proceeds via the formation of an intermediate epoxide, which subsequently undergoes ring-opening to form the desired oxane compound.
Reaction Scheme:
- 2-methylpropyl alcohol + epichlorohydrin → intermediate epoxide
- Intermediate epoxide + NaOH → this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Chloromethyl)-2-(2-methylpropyl)oxane can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form oxirane derivatives or other oxidized products.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and mild heating.
Oxidation Reactions: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., dichloromethane).
Reduction Reactions: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., tetrahydrofuran).
Major Products Formed
Substitution Reactions: Amino derivatives, thioether derivatives, alkoxy derivatives.
Oxidation Reactions: Oxirane derivatives, hydroxylated products.
Reduction Reactions: Methyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Chloromethyl)-2-(2-methylpropyl)oxane has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Pharmaceuticals: Potential precursor for the development of pharmaceutical compounds with therapeutic properties.
Materials Science: Utilized in the preparation of polymers and advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(Chloromethyl)-2-(2-methylpropyl)oxane depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In pharmaceuticals, its mechanism of action would be determined by the specific molecular targets and pathways involved in the therapeutic context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Chloromethyl)oxane: Lacks the 2-methylpropyl group, making it less sterically hindered.
2-(Bromomethyl)-2-(2-methylpropyl)oxane: Similar structure but with a bromomethyl group instead of a chloromethyl group, leading to different reactivity.
2-(Chloromethyl)-2-(2-ethylpropyl)oxane: Similar structure but with an ethyl group instead of a methyl group, affecting its steric and electronic properties.
Uniqueness
2-(Chloromethyl)-2-(2-methylpropyl)oxane is unique due to the presence of both a chloromethyl group and a 2-methylpropyl group, which confer specific reactivity and steric properties. This combination makes it a valuable intermediate in organic synthesis and other applications.
Eigenschaften
Molekularformel |
C10H19ClO |
|---|---|
Molekulargewicht |
190.71 g/mol |
IUPAC-Name |
2-(chloromethyl)-2-(2-methylpropyl)oxane |
InChI |
InChI=1S/C10H19ClO/c1-9(2)7-10(8-11)5-3-4-6-12-10/h9H,3-8H2,1-2H3 |
InChI-Schlüssel |
BCIHDBDIMPXHSA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC1(CCCCO1)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl[(1-methyl-1H-imidazol-4-yl)methyl]amine](/img/structure/B13174987.png)
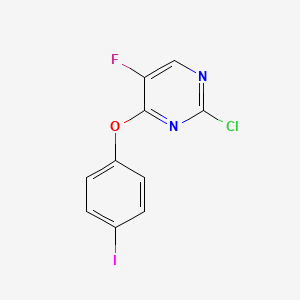
![1-[2-(Difluoromethyl)pyridin-4-yl]cyclopropan-1-amine](/img/structure/B13174997.png)
![6-(Thiophen-2-yl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13175005.png)
![N-{[3-(trifluoromethyl)phenyl]methyl}-1H-imidazole-1-carboxamide](/img/structure/B13175006.png)
![3',3',5'-Trimethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]](/img/structure/B13175015.png)

![Ethyl 2-[5-methyl-3-oxo-2-(propan-2-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13175030.png)


